molecular formula C15H21NO3 B12547868 N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide CAS No. 864514-38-5

N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide

Cat. No.: B12547868
CAS No.: 864514-38-5
M. Wt: 263.33 g/mol
InChI Key: CHEGSOYZLHESMP-UHFFFAOYSA-N
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Description

    Reactants: N,N-Diethyl-4,6-dihydroxy-3-methylbenzamide, allyl bromide

    Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux

    Product: N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the diethylamino group and the prop-2-en-1-yl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

  • Step 1: Preparation of the Benzamide Core

      Reactants: 4,6-dihydroxy-3-methylbenzoic acid, thionyl chloride

      Conditions: Reflux in anhydrous conditions

      Product: 4,6-dihydroxy-3-methylbenzoyl chloride

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions

    Reduction: Sodium borohydride (NaBH₄), methanol as solvent

    Substitution: Bromine (Br₂), iron (Fe) as catalyst

Major Products

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Brominated aromatic compounds

Scientific Research Applications

N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.

    Industrial Chemistry: Employed as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-methylbenzamide
  • N,N-Diethyl-4-hydroxy-3-methylbenzamide
  • N,N-Diethyl-4,6-dihydroxybenzamide

Uniqueness

N,N-Diethyl-4,6-dihydroxy-3-methyl-2-(prop-2-en-1-yl)benzamide is unique due to the presence of both hydroxyl and prop-2-en-1-yl groups, which confer distinct chemical and physical properties

Properties

CAS No.

864514-38-5

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

N,N-diethyl-4,6-dihydroxy-3-methyl-2-prop-2-enylbenzamide

InChI

InChI=1S/C15H21NO3/c1-5-8-11-10(4)12(17)9-13(18)14(11)15(19)16(6-2)7-3/h5,9,17-18H,1,6-8H2,2-4H3

InChI Key

CHEGSOYZLHESMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C(=C1CC=C)C)O)O

Origin of Product

United States

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